molecular formula C5H8N2O4 B14729485 2, 1,3-Bis(hydroxymethyl)- CAS No. 13092-65-4

2, 1,3-Bis(hydroxymethyl)-

Cat. No.: B14729485
CAS No.: 13092-65-4
M. Wt: 160.13 g/mol
InChI Key: CJTBPJRSGGGGGB-UHFFFAOYSA-N
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Description

2, 1,3-Bis(hydroxymethyl)- is an organic compound that belongs to the class of hydantoins. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to release formaldehyde, making it a valuable preservative in the cosmetics industry .

Preparation Methods

The synthesis of 2, 1,3-Bis(hydroxymethyl)- can be achieved through several methods. One common synthetic route involves the reaction of unprotected oxindoles with formalin using a chiral NdIII complex . This method is highly enantioselective and yields the desired product under mild conditions. Another approach involves the hydrogenation of 5-hydroxymethylfurfural and its acetal with 1,3-propanediol using supported rhenium-promoted nickel catalysts in water . This method is efficient and environmentally friendly, making it suitable for industrial production.

Chemical Reactions Analysis

2, 1,3-Bis(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be selectively hydrogenated to produce 2,5-bis(hydroxymethyl)furan using a Pt/Ni@C catalyst . This reaction is highly selective and avoids the formation of unwanted byproducts. Additionally, the compound can undergo aerobic oxidation to form furan-based aldehydes and acids . Common reagents used in these reactions include hydrogen gas, platinum, and nickel catalysts.

Comparison with Similar Compounds

2, 1,3-Bis(hydroxymethyl)- can be compared to similar compounds such as pentaerythritol (2,2-Bis(hydroxymethyl)-1,3-propanediol) . Both compounds have multiple hydroxyl groups, making them versatile substrates for the synthesis of polyfunctionalized derivatives. 2, 1,3-Bis(hydroxymethyl)- is unique in its ability to release formaldehyde, which is not a property of pentaerythritol. Other similar compounds include neopentane, neopentyl alcohol, and neopentyl glycol .

Properties

IUPAC Name

1,3-bis(hydroxymethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4/c8-2-6-1-4(10)7(3-9)5(6)11/h8-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBPJRSGGGGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319777
Record name ST50990035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13092-65-4
Record name 2, 1,3-bis(hydroxymethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50990035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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